2-Fluoro-4-piperidin-1-ylaniline

Safety & Hazard Assessment Occupational Health Procurement Compliance

2-Fluoro-4-piperidin-1-ylaniline (CAS 1192720-12-9) is a fluorinated aromatic amine derivative that integrates a piperidine ring at the para-position and a fluorine atom at the ortho-position of the aniline scaffold. The compound has a molecular weight of 194.25 g·mol⁻¹ (C₁₁H₁₅FN₂), predicted XLogP3 of 2.4, topological polar surface area (TPSA) of 29.3 Ų, and a predicted pKa of 6.39.

Molecular Formula C11H15FN2
Molecular Weight 194.253
CAS No. 1192720-12-9
Cat. No. B2811646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-piperidin-1-ylaniline
CAS1192720-12-9
Molecular FormulaC11H15FN2
Molecular Weight194.253
Structural Identifiers
SMILESC1CCN(CC1)C2=CC(=C(C=C2)N)F
InChIInChI=1S/C11H15FN2/c12-10-8-9(4-5-11(10)13)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2
InChIKeyPGQHNWDCMNKBCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-piperidin-1-ylaniline (CAS 1192720-12-9) Scientific Selection & Procurement Guide


2-Fluoro-4-piperidin-1-ylaniline (CAS 1192720-12-9) is a fluorinated aromatic amine derivative that integrates a piperidine ring at the para-position and a fluorine atom at the ortho-position of the aniline scaffold [1]. The compound has a molecular weight of 194.25 g·mol⁻¹ (C₁₁H₁₅FN₂), predicted XLogP3 of 2.4, topological polar surface area (TPSA) of 29.3 Ų, and a predicted pKa of 6.39 [1]. It is currently notified under the ECHA Classification and Labelling Inventory (EC No. 831-341-0) and is commercially available from Enamine and Aaron at a typical purity of 95% [REFS-1, REFS-2].

Why Generic Substitution Fails for 2-Fluoro-4-piperidin-1-ylaniline (CAS 1192720-12-9)


Substituting 2-fluoro-4-piperidin-1-ylaniline with a non-fluorinated 4-(piperidin-1-yl)aniline (CAS 2359-60-6) or a regioisomeric fluoro-piperidinyl-aniline (CAS 1554044-58-4 or 85983-56-8) alters critical molecular properties that directly impact downstream synthetic performance, biological target engagement, and safety compliance [REFS-1, REFS-2, REFS-3]. The ortho-fluorine atom in the target compound confers a distinct electronic environment that has been specifically linked to serotonin reuptake transporter interaction, a property not uniformly shared by the non-fluorinated or differently positioned fluoro analogs [1]. Furthermore, the target compound carries an acute oral toxicity hazard (H302) that is absent in the non-fluorinated analog, demanding different handling protocols during scale-up [REFS-2, REFS-3].

Quantitative Differentiation Evidence for 2-Fluoro-4-piperidin-1-ylaniline (CAS 1192720-12-9)


Hazard Classification Divergence: Acute Oral Toxicity (H302) vs. Non-Fluorinated Analog

Per ECHA notification, 2-fluoro-4-piperidin-1-ylaniline is classified as Acute Toxicity Category 4 (H302: harmful if swallowed), Skin Irritant Category 2 (H315), Eye Irritant Category 2A (H319), and STOT SE Category 3 (H335) [1]. In contrast, the closest non-fluorinated structural analog, 4-(piperidin-1-yl)aniline (CAS 2359-60-6), lacks the H302 acute oral toxicity classification and carries only H315–H319–H335 . This means the target compound requires additional ingestion-protection measures during handling and may influence shipping classification and insurance cost.

Safety & Hazard Assessment Occupational Health Procurement Compliance

Computed Lipophilicity Advantage: XLogP3 of 2.4 vs. 2.1 for Non-Fluorinated Analog

2-Fluoro-4-piperidin-1-ylaniline has a predicted XLogP3 of 2.4 [1], whereas the non-fluorinated analog 4-(piperidin-1-yl)aniline (CAS 2359-60-6) has a reported LogP of 2.10 [2]. The +0.3 log unit increase in lipophilicity arises from the ortho-fluorine substitution and can modulate passive membrane permeability and binding to hydrophobic protein pockets. This measured difference makes the target compound a more lipophilic building block for CNS-targeted probes where higher LogP values are often correlated with improved blood–brain barrier penetration.

Druglikeness Prediction ADME Optimization Medicinal Chemistry Design

Serotonergic Transporter Interaction Precedent Associated with ortho-Fluoro-4-piperidinylaniline Scaffold

The 2-fluoro-4-piperidin-1-ylaniline scaffold is reported to interact with serotonin reuptake transporters, positioning it as a valuable intermediate for synthesizing selective serotonin reuptake inhibitor (SSRI) candidates [1]. By contrast, the positionally isomeric 3-fluoro and 2-(4-fluoropiperidin-1-yl) analogs (CAS 85983-56-8 and 1554044-58-4) have not been associated with this specific transporter interaction in publicly available literature [REFS-2, REFS-3]. The ortho-fluoro substitution pattern on the aniline ring, combined with the para-piperidine motif, appears to create a pharmacophoric arrangement that favors recognition by monoamine transporters, a property not necessarily replicated when the fluorine is at the 3-position or when the fluorine is on the piperidine ring instead of the aniline ring.

Serotonin Reuptake Inhibition Antidepressant Probe Design Neuropharmacology

Procurement Cost Differential: Premium Pricing Reflects Specialized ortho-Fluoro Substitution

2-Fluoro-4-piperidin-1-ylaniline (95% purity) is listed at $2,660 for 2.5 g (≈$1,064/g) via Enamine [1]. The non-fluorinated 4-(piperidin-1-yl)aniline (CAS 2359-60-6, ≥98% purity) is priced at £79.00 for 25 g (≈$3.95/g) from Apollo Scientific . This approximate 270-fold price differential per gram is attributable to the added synthetic complexity of introducing the ortho-fluorine substituent and the lower-volume production economics. The regioisomeric 3-fluoro derivative (CAS 85983-56-8) also commands lower pricing than the 2-fluoro target, consistent with the relative difficulty of ortho-substitution in aniline systems. Buyers should budget accordingly and consider the target compound only when the ortho-fluoro substitution is mechanistically or pharmacologically required.

Chemical Procurement Cost-Benefit Analysis Building Block Sourcing

Regulatory Notification Status Under EU CLP: Single Notifier Transparency

2-Fluoro-4-piperidin-1-ylaniline has an active C&L notification under EC No. 831-341-0 with a single aggregated notifier, yielding a defined hazard classification of Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335–respiratory) [1]. This regulatory clarity contrasts with the non-fluorinated analog 4-(piperidin-1-yl)aniline (CAS 2359-60-6), which carries a GHS warning symbol but does not have the H302 classification . For procurement hubs that require REACH-compliant SDS documentation with unambiguous classification, the target compound's single-notifier ECHA listing offers a more audit-ready compliance trail.

Regulatory Compliance EU CLP Regulation Chemical Inventory Management

Topological Polar Surface Area Parity with Enhanced Lipophilicity: A Desirable CNS Druglikeness Profile

The target compound exhibits a TPSA of 29.3 Ų [1], nearly identical to that of the non-fluorinated analog (29.26 Ų) [2], yet achieves a higher XLogP3 (2.4 vs. 2.1) due to fluorine substitution. This TPSA–LogP combination positions the compound within the favorable CNS druglikeness space defined by Wager et al. (TPSA < 70, LogP 1–4), suggesting a balanced profile of passive permeability and low P-glycoprotein liability. The 3-fluoro regioisomer would be expected to show similar TPSA but altered LogP due to different electronic effects, though no published data were located for direct confirmation. The TPSA-LogP trade-off indicates that the target compound offers an optimized CNS multiparameter profile relative to the non-fluorinated scaffold.

CNS Multiparameter Optimization Drug Design Physicochemical Profiling

High-Value Application Scenarios for 2-Fluoro-4-piperidin-1-ylaniline (CAS 1192720-12-9)


Building Block for ortho-Fluoro-Containing SSRI-Derived Probe Synthesis

When medicinal chemistry programs aim to synthesize novel serotonin reuptake inhibitors bearing an ortho-fluoro substituent, 2-fluoro-4-piperidin-1-ylaniline serves as the direct, atom-efficient precursor. Its documented association with serotonin transporter interaction [1] provides a stronger rationale for hit-to-lead progression compared to using non-fluorinated 4-(piperidin-1-yl)aniline, which lacks this biological precedent. The ortho-fluorine also enhances metabolic stability of the resulting candidates, a well-established advantage in SSRI design.

CNS-Focused Fragment Library Design Requiring Elevated LogP with Minimal TPSA Penalty

Fragment-based drug discovery groups targeting CNS indications can preferentially incorporate 2-fluoro-4-piperidin-1-ylaniline into fragment libraries. Its XLogP3 of 2.4 versus the 2.1 of the non-fluorinated analog [REFS-2, REFS-3] delivers a calculated lipophilicity increase of +0.3 log units while maintaining a TPSA of 29.3 Ų, remaining well within the CNS-accessible chemical space. This property combination is difficult to achieve with comparable piperidinyl-aniline fragments that do not carry the ortho-fluorine.

Regulatory-Compliant Synthesis Development Under EU REACH

For process chemistry laboratories operating within the EU that require auditable hazard classification documentation, the target compound's single-notifier ECHA C&L listing (EC 831-341-0) [4] provides a clear, unambiguous GHS profile. This contrasts with the non-fluorinated analog, which carries variable GHS classifications across vendors. The inclusion of H302 acute oral toxicity mandates specific ingestion controls that must be documented for REACH compliance, making the target compound's hazard profile an advantage in terms of regulatory predictability rather than a mere disadvantage.

Structure–Activity Relationship (SAR) Studies Investigating Fluorine Positional Effects on Target Binding

In SAR campaigns exploring the impact of fluorine regioisomerism on kinase or GPCR target engagement, 2-fluoro-4-piperidin-1-ylaniline provides the 2-fluoro scaffold comparator. When tested alongside the 3-fluoro analog (CAS 85983-56-8) and the non-fluorinated baseline (CAS 2359-60-6), any observed binding affinity differences can be directly attributed to the ortho-fluorine electronic effect and its influence on the aniline nitrogen basicity (pKa 6.39) [1]. This systematic comparison is essential for generating coherent SAR tables that guide lead optimization.

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